N-(benzo[d]thiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
N-(benzo[d]thiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic hybrid molecule featuring a benzothiazole core linked via a thioacetamide bridge to a 1,2,4-triazole ring. Key structural elements include:
- Benzothiazole moiety: Known for its role in kinase inhibition and antitumor activity .
- Triazole-thioacetamide linker: Enhances hydrogen bonding with target proteins like VEGFR-2 .
- Substituents: 3-(Trifluoromethyl)phenyl: Improves lipophilicity and metabolic stability.
The compound is hypothesized to exhibit potent kinase inhibitory activity, particularly against VEGFR-2 and BRAF, based on structural analogs .
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F3N6O3S2/c28-27(29,30)17-7-6-8-18(13-17)36-22(14-31-23(37)15-39-19-9-2-1-3-10-19)34-35-26(36)40-16-24(38)33-25-32-20-11-4-5-12-21(20)41-25/h1-13H,14-16H2,(H,31,37)(H,32,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCLVLDIXMXAKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. The following sections detail its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₂₈F₃N₅O₂S |
| Molecular Weight | 530.6 g/mol |
This complex structure incorporates multiple functional groups that contribute to its biological activity.
Inhibition of Enzymatic Activity
Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes, particularly proteases. For instance, the presence of thiazole moieties has been associated with enhanced binding affinity to target enzymes due to their ability to occupy specific enzyme pockets effectively .
Antimicrobial and Antitumor Activity
The compound has shown potential in inhibiting bacterial growth and cancer cell proliferation. Studies have reported that derivatives of benzothiazole possess significant antimicrobial properties, which might extend to the compound . Additionally, triazole derivatives have been recognized for their anticancer activities, suggesting that the triazole component in this compound could also contribute to its efficacy against tumor cells .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the side chains significantly influence the biological activity of benzothiazole derivatives. For example:
- Thiazole Substituents : Variations in substituents on the thiazole ring have been shown to affect inhibition potency against specific targets. Compounds with larger substituents generally exhibit increased activity due to improved interactions within the enzyme's active site .
- Triazole Modifications : The triazole ring's substitution patterns can also enhance biological activity. For instance, introducing trifluoromethyl groups has been associated with improved lipophilicity and binding affinity to target proteins .
Antitumor Activity Assessment
In a study evaluating various benzothiazole derivatives, one compound demonstrated an IC50 value of 1.7 μM against a specific cancer cell line, indicating potent antitumor activity. This suggests that this compound may exhibit similar or enhanced activities due to its structural complexity .
Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiazole-containing compounds found that certain derivatives inhibited bacterial growth at low concentrations. This highlights the potential for this compound to serve as a lead compound for developing new antimicrobial agents .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit potent anticancer properties. Research has shown that compounds containing the benzothiazole and triazole moieties can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, specific derivatives have demonstrated significant activity against multiple cancer cell lines in vitro, suggesting their potential as lead compounds for cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have reported that certain derivatives possess effective antibacterial and antifungal properties. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential enzymes, making these compounds promising candidates for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(benzo[d]thiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide. Variations in the substituents on the triazole ring and the phenoxyacetamide group significantly influence biological activity. For example, modifications to the trifluoromethyl group have been shown to enhance potency against specific cancer types .
Case Study 1: Anticancer Efficacy
In a recent study, a series of triazole derivatives were synthesized and tested against breast cancer cell lines. The lead compound exhibited an IC50 value of 1.7 µM, indicating strong inhibitory activity compared to standard chemotherapeutics . The study highlighted the importance of the benzothiazole moiety in enhancing anticancer activity.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related compounds. The results demonstrated that certain derivatives showed significant inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) in the low micromolar range . This suggests potential applications in treating infections caused by resistant strains.
Chemical Reactions Analysis
Thioether Oxidation
The thioether group (–S–) in the molecule is susceptible to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions.
Acetamide Hydrolysis
The acetamide groups (–NHCO–) may undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines.
Triazole Ring Functionalization
The 1,2,4-triazole core can participate in nucleophilic substitution or metal-catalyzed cross-coupling.
Electrophilic Aromatic Substitution (EAS)
The 3-(trifluoromethyl)phenyl group directs EAS to the meta position due to the electron-withdrawing CF₃ group.
Phenoxyacetamido Cleavage
The phenoxyacetamido moiety (–NHCOCH₂OPh) may undergo cleavage under harsh conditions.
| Reaction | Conditions | Product | Evidence |
|---|---|---|---|
| Acidic cleavage | HBr/AcOH, reflux | Phenoxyacetic acid + amine | Cleavage observed in (amide bond hydrolysis) |
Photochemical Degradation
The benzo[d]thiazole and triazole rings may degrade under UV light, forming smaller aromatic fragments.
| Reaction | Conditions | Product | Evidence |
|---|---|---|---|
| UV irradiation | 254 nm, 48h | Fragmented heterocycles | Analogous photodegradation in sulfur-containing heterocycles |
Key Stability Considerations
Comparison with Similar Compounds
Research Findings and Implications
Antitumor Activity
Pharmacokinetic Predictions
- preADMET Analysis : Predicted parameters for the target compound include:
- Caco-2 permeability: Moderate (comparable to 6d).
- Plasma protein binding: 92% (similar to 4r) .
Q & A
What are the standard methodologies for synthesizing and characterizing this compound?
Basic:
The synthesis typically involves multi-step reactions starting with 2-aminothiazole derivatives, followed by sequential functionalization. For example, coupling reactions with phenoxyacetamide groups and triazole-thiol intermediates are performed under reflux conditions in solvents like ethanol or acetone. Characterization relies on IR spectroscopy (to confirm amide C=O stretches at ~1650 cm⁻¹), ¹H/¹³C NMR (to verify aromatic protons and trifluoromethyl groups), and mass spectrometry (to confirm molecular ion peaks) .
Advanced:
Optimizing reaction conditions is critical. For instance, anhydrous potassium carbonate or triethylamine is used to deprotonate intermediates, enhancing nucleophilic substitution efficiency . Solvent selection (e.g., DMF vs. dioxane) impacts yields of triazole-thioacetamide linkages . Advanced characterization may include X-ray crystallography to resolve ambiguities in regiochemistry or HPLC-MS to detect trace impurities .
How can researchers resolve contradictions in reported biological activity data for this compound?
Basic:
Contradictions often arise from variations in assay protocols (e.g., cell line specificity, incubation times). Standardizing assays using positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (IC₅₀ calculations) is essential. Cross-validate results with orthogonal methods, such as apoptosis assays (Annexin V staining) alongside MTT viability tests .
Advanced:
Mechanistic studies can clarify discrepancies. For example, conflicting cytotoxicity data may stem from differences in compound uptake due to membrane permeability (logP values >3 reduce solubility). Use molecular dynamics simulations to predict membrane interactions or metabolite profiling (LC-MS/MS) to assess stability in biological matrices .
What experimental designs are recommended for studying structure-activity relationships (SAR)?
Basic:
Systematically modify substituents on the triazole, thiazole, or phenyl rings. For example:
- Replace the trifluoromethyl group with chloro or methoxy groups to assess electronic effects.
- Vary the phenoxyacetamide side chain length to study steric influences.
Characterize analogs using docking scores (AutoDock Vina) against target proteins (e.g., kinases) and correlate with bioactivity .
Advanced:
Employ QSAR models with descriptors like Hammett constants (σ) or molar refractivity. Use combinatorial libraries to screen >50 derivatives, followed by PCA (Principal Component Analysis) to identify critical structural features. Validate hypotheses with cryo-EM or SPR (Surface Plasmon Resonance) for binding kinetics .
How can researchers address challenges in molecular docking studies for this compound?
Basic:
Start with rigid docking (Glide SP mode) using crystal structures of target proteins (e.g., EGFR or tubulin). Account for the trifluoromethyl group’s electrostatic potential by adjusting partial charges in the force field (e.g., OPLS4). Validate poses with MM-GBSA free energy calculations .
Advanced:
Incorporate flexible side-chain docking (Induced Fit Docking) to model receptor plasticity. Use MD simulations (NAMD or GROMACS) to assess binding stability over 100 ns trajectories. Address false positives by comparing with negative controls (e.g., inactive triazole analogs) .
What strategies improve the compound’s metabolic stability for in vivo studies?
Basic:
Replace labile groups (e.g., ester linkages) with amide bonds or methyl substitutions to reduce hydrolysis. Assess stability in liver microsomes (human/rat) and use deuterium labeling at metabolically vulnerable sites .
Advanced:
Apply pro-drug strategies . For example, mask the acetamide group as a pivaloyloxymethyl (POM) ester to enhance oral bioavailability. Validate using PET imaging with ¹⁸F-labeled analogs to track biodistribution .
How should researchers analyze conflicting spectral data (e.g., NMR peak splitting)?
Basic:
Reassign peaks using 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, the trifluoromethyl group’s ¹⁹F coupling may split adjacent protons—use ³¹P-decoupled experiments if phosphates are present .
Advanced:
Leverage DFT calculations (Gaussian 16) to predict chemical shifts and compare with experimental data. For crystallographic ambiguities, perform Rietveld refinement on powder XRD data .
What are the best practices for scaling up synthesis without compromising purity?
Advanced:
Use flow chemistry to control exothermic reactions (e.g., thiol-acetamide couplings). Optimize crystallization solvents (e.g., ethanol/water mixtures) via phase diagrams. Monitor purity with in-line PAT (Process Analytical Technology) tools like FTIR probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
